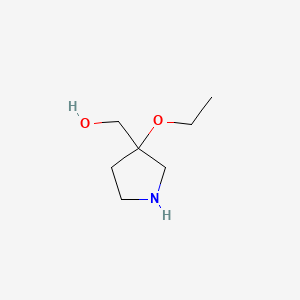
(3-Ethoxypyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypyrrolidin-3-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with an ethoxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of a nitrone with an olefin, which forms the pyrrolidine ring . Subsequent functionalization steps introduce the ethoxy and hydroxymethyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for (3-Ethoxypyrrolidin-3-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxypyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(3-Ethoxypyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of (3-Ethoxypyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ethoxy and hydroxymethyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Prolinol: A pyrrolidine derivative with a hydroxyl group, used in asymmetric synthesis.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.
Uniqueness
(3-Ethoxypyrrolidin-3-yl)methanol is unique due to the presence of both an ethoxy and a hydroxymethyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3-ethoxypyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-2-10-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 |
Clave InChI |
IQHSLGSXPNKWBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCNC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)

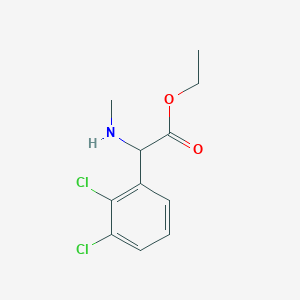
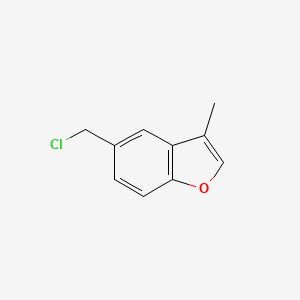
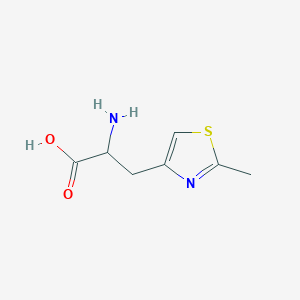
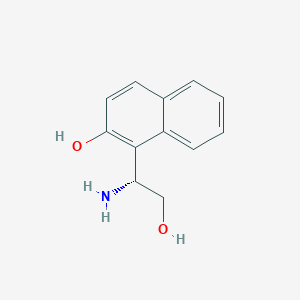


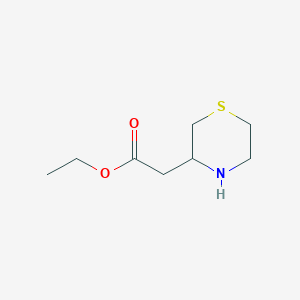
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)


